Diethyl carbonate
Overview
Description
. It is known for its various applications in scientific research and industry, particularly due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the esterification of 4-piperidinecarboxylic acid with butyl alcohol in the presence of a suitable catalyst . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, butoxylate is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation and crystallization techniques to obtain high-purity butoxylate .
Chemical Reactions Analysis
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Butoxylate can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butoxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butoxylate involves its interaction with specific molecular targets, leading to various biochemical effects. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling pathways within cells .
Comparison with Similar Compounds
Butyl esters of non-steroidal anti-inflammatory drugs (NSAIDs): These compounds share structural similarities with butoxylate and are used for their anti-inflammatory properties.
Nitro-butoxyl esters: These compounds are similar in structure and are studied for their potential therapeutic applications.
Uniqueness: Butoxylate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBSDVPJOWBCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3, Array | |
Record name | DIETHYL CARBONATE | |
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Record name | DIETHYL CARBONATE | |
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DSSTOX Substance ID |
DTXSID3025041 | |
Record name | Diethyl carbonate | |
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Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIETHYL CARBONATE | |
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Record name | Carbonic acid, diethyl ester | |
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Boiling Point |
259 °F at 760 mmHg (NTP, 1992), 126 °C | |
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Flash Point |
77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c. | |
Record name | DIETHYL CARBONATE | |
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Solubility |
Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none | |
Record name | DIETHYL CARBONATE | |
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Density |
0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |
Record name | DIETHYL CARBONATE | |
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Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07 | |
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Vapor Pressure |
10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1 | |
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Record name | Diethyl carbonate | |
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Color/Form |
Colorless liquid | |
CAS No. |
105-58-8, 440671-47-6 | |
Record name | DIETHYL CARBONATE | |
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Record name | Diethyl carbonate | |
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Record name | Diethyl carbonate | |
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Melting Point |
-45 °F (NTP, 1992), -43 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diethyl carbonate has the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol.
A: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, gas chromatography-mass spectrometry (GC-MS) has been used to analyze the products of this compound synthesis. [] Infrared spectroscopy has also been utilized to investigate the mechanism of this compound synthesis from ethanol and carbon dioxide. []
A: this compound serves as a raw material alongside maleic anhydride in the UV light-mediated synthesis of cyclobutanetetracarboxylic dianhydride. []
A: Adding chromium significantly enhances the catalytic activity and stability of Cu/SiO2 catalysts in this compound hydrogenation. This improvement stems from the formation of copper chromite species, which optimize the distribution of Cu(0) and Cu(I) and regulate reactant adsorption. []
A: Yes, a two-step coupling reaction method utilizes carbamide, ethanol, and glycol as raw materials with a suitable metal oxide catalyst. The first step involves the alcoholysis reaction of carbamide and glycol to produce ethylene carbonate. In the second step, ethylene carbonate undergoes ester exchange reaction with ethanol to yield this compound. []
A: Yes, quantum-chemical methods have been employed to study the noncatalytic methanolysis of this compound, providing insights into the reaction mechanism and thermodynamic parameters. []
ANone: this compound's polar, aprotic nature and relatively low boiling point make it a suitable solvent for various organic reactions. Its ability to dissolve a range of organic compounds while remaining inert towards many reagents contributes to its utility in synthesis.
ANone: Yes, the high volatility of this compound can pose challenges, particularly in reactions requiring elevated temperatures or prolonged reaction times. Specialized reaction setups or techniques might be necessary to minimize reactant loss due to evaporation.
A: Alcohols and alkyl carbonates, such as this compound, are being explored as potential alternatives to MTBE. This compound, with its high octane number and environmentally benign profile, presents a promising substitute for MTBE. []
ANone: this compound aligns well with green chemistry principles due to its low toxicity, biodegradability, and derivation from renewable resources. Its use can contribute to more sustainable chemical processes by reducing hazardous waste generation and reliance on petrochemicals.
ANone: Several techniques are crucial for studying this compound, including:
- Gas chromatography (GC): Used to analyze the composition of reaction mixtures involving this compound. []
- Mass spectrometry (MS): Coupled with GC for identifying and quantifying reaction products. []
- Density meters: Used to measure density, which can be used to calculate excess molar volumes. [, , ]
- Calorimetry: Employed to determine the heat of reaction or other thermodynamic properties. [, ]
A: Yes, the Abraham model has been utilized to develop correlations for describing solute transfer into this compound, enabling the prediction of solubility behavior. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.